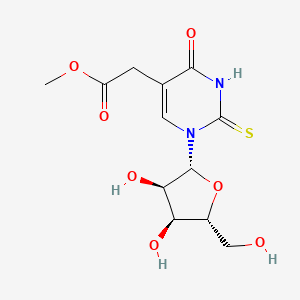

5-(Methoxycarbonylmethyl)-2-thiouridine

Vue d'ensemble

Description

5-(Methoxycarbonylmethyl)-2-thiouridine is a derivative of uridine, a nucleoside that is a component of RNA This compound features a methoxycarbonylmethyl group attached to the 5-position of the uracil ring and a sulfur atom replacing the oxygen atom at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine typically involves the modification of uridine. One common method is the introduction of the methoxycarbonylmethyl group through a nucleophilic substitution reaction. This can be achieved by reacting uridine with methoxycarbonylmethyl chloride in the presence of a base such as triethylamine. The sulfur atom is introduced by treating the intermediate compound with a thiolating agent like Lawesson’s reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using chromatographic techniques to ensure it meets the required specifications for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Methoxycarbonylmethyl)-2-thiouridine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxycarbonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted uridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemical research, 5-(Methoxycarbonylmethyl)-2-thiouridine serves as a model compound for studying nucleoside modifications. Its unique structure allows researchers to explore how such modifications affect molecular interactions and stability.

Biology

This modified nucleoside is crucial for understanding tRNA modifications and their implications for protein synthesis. It enhances the accuracy of codon-anticodon pairing during translation, which is vital for the correct incorporation of amino acids into polypeptides.

Case Study: Evolutionary Conservation

Research has shown that the mcm5s2U modification is conserved across various eukaryotic species. A study utilizing the γ-toxin assay demonstrated its presence in tRNA from organisms ranging from protozoans to mammals, highlighting its evolutionary significance and potential role in cellular functions .

Medicine

In medical research, this compound is investigated for its potential therapeutic applications. Its role as a biomarker for certain diseases is being explored, particularly in genetic disorders where tRNA modifications may influence disease pathology.

Industry

The compound is utilized in the development of nucleoside analogs for pharmaceutical applications. Its properties make it suitable for creating specialized compounds that can be used in drug development and analytical chemistry.

Mécanisme D'action

The mechanism of action of 5-(Methoxycarbonylmethyl)-2-thiouridine involves its incorporation into RNA. The presence of the methoxycarbonylmethyl group and the sulfur atom can affect the stability and function of RNA. These modifications can influence RNA folding, interactions with proteins, and overall cellular processes. The compound may also interact with specific molecular targets, such as enzymes involved in RNA processing and modification.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methyluridine: Similar structure but with a methyl group instead of the methoxycarbonylmethyl group.

2-Thiouridine: Similar structure but lacks the methoxycarbonylmethyl group.

5-(Methoxycarbonylmethyl)uridine: Similar structure but with an oxygen atom instead of sulfur at the 2-position.

Uniqueness

5-(Methoxycarbonylmethyl)-2-thiouridine is unique due to the combination of the methoxycarbonylmethyl group and the sulfur atom. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

5-(Methoxycarbonylmethyl)-2-thiouridine (mcm5s2U) is a modified nucleoside that plays a crucial role in the biological processes of various organisms, particularly in eukaryotic translation and stress responses. This article discusses the biological activity of mcm5s2U, including its synthesis, functional significance, and implications in cellular mechanisms.

Chemical Structure and Properties

This compound is characterized by a methoxycarbonylmethyl group at the 5-position and a thiol group at the 2-position of the uridine base. Its chemical formula is with a CAS number of 20299-15-4. The unique structure allows it to participate in various biochemical reactions, particularly in RNA modifications.

Synthesis and Modification Pathways

The synthesis of mcm5s2U occurs through specific enzymatic pathways involving methyltransferases. In Saccharomyces cerevisiae, the heterodimeric complex Trm9-Trm112 catalyzes the formation of mcm5s2U from 2-thiouridine, highlighting its importance in tRNA modification. This modification is critical for the wobble position of tRNA, influencing codon-anticodon interactions during protein synthesis .

Role in Translation Efficiency

The presence of mcm5s2U at the wobble position enhances the fidelity and efficiency of translation. Studies have shown that this modification is essential for proper cellular growth and metabolism, as it modulates protein levels by affecting mRNA translation . The modification has been linked to improved translational accuracy under various stress conditions, suggesting its role in cellular adaptation mechanisms.

Cellular Stress Response

Research indicates that mcm5s2U modifications are involved in the cellular response to oxidative stress. For instance, yeast cells exposed to hydrogen peroxide showed significant changes in the levels of mcm5s2U and its desulfuration products, indicating that this modification may help regulate proteins involved in redox homeostasis and DNA repair .

Case Study: Yeast Model

A study utilizing Kluyveromyces lactis as a model organism demonstrated the evolutionary conservation of mcm5s2U across eukaryotes. The γ-toxin assay was employed to monitor mcm5s2U levels in tRNA, revealing that this modification is crucial for maintaining tRNA integrity under stress conditions .

Table: Effects of mcm5s2U on Translation and Stress Response

| Condition | Effect on mcm5s2U Levels | Impact on Translation Efficiency | Role in Stress Response |

|---|---|---|---|

| Untreated Cells | Baseline levels | Normal | Baseline response |

| H₂O₂ Treatment | Increase (up to 16%) | Enhanced | Regulates antioxidant proteins |

| NaAsO₂ Treatment | Moderate increase | Improved | Involved in DNA repair |

Propriétés

IUPAC Name |

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZXTFWTDIBXDF-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277755 | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20299-15-4 | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20299-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.